2-(4-Fluorophenyl)-1,3,4-oxadiazole
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Overview
Description
2-(4-Fluorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-fluorobenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization with an oxidizing agent such as iodine or bromine. The reaction conditions often require refluxing in an appropriate solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents can be used under acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while oxidation and reduction can modify the oxadiazole ring or the fluorophenyl group.
Scientific Research Applications
2-(4-Fluorophenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays and as a ligand in receptor binding studies.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards its targets. In materials science, the compound’s electronic properties are exploited to improve the performance of electronic devices.
Comparison with Similar Compounds
2-(4-Fluorophenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives and fluorinated aromatic compounds:
Similar Compounds: 2-Phenyl-1,3,4-oxadiazole, 2-(4-Chlorophenyl)-1,3,4-oxadiazole, and 2-(4-Methylphenyl)-1,3,4-oxadiazole.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBZGWGEKBKTPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CO2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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